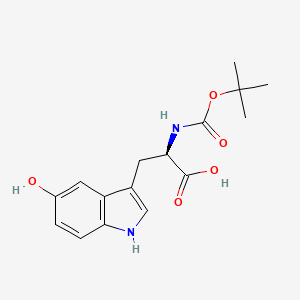

Boc-5-hydroxy-D-tryptophan

Description

Conceptual Framework of Tryptophan Derivatives in Life Sciences

Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. nih.gov It serves as a fundamental building block for proteins and a precursor for the synthesis of several crucial bioactive molecules. nih.govmdpi.com The biotransformation of tryptophan follows multiple pathways, leading to a diverse array of derivatives with distinct biological functions. nih.gov

The major metabolic routes for tryptophan include the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. nih.gov The serotonin pathway produces the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and the hormone melatonin (B1676174). nih.govnih.gov Serotonin is involved in regulating mood, sleep, appetite, and other physiological processes, while melatonin is known for its role in regulating the sleep-wake cycle. nih.govnih.gov The kynurenine pathway, which accounts for the majority of tryptophan metabolism, generates metabolites like kynurenine, kynurenic acid, and quinolinic acid, which are involved in immune response and neuroactivity. researchgate.netwikipedia.org

Given the wide-ranging physiological effects of these natural derivatives, synthetic tryptophan derivatives are invaluable tools in scientific research. ontosight.ai By modifying the core tryptophan structure, scientists can investigate and modulate the biological processes in which tryptophan is involved. ontosight.ai These synthetic derivatives can act as enzyme inhibitors, probes for studying protein interactions, and building blocks for more complex molecules, ultimately aiding in the development of new therapeutic agents. ontosight.ai

Rationale for Nα-tert-Butoxycarbonyl (Boc) Protection in D-Tryptophan Synthesis

In the chemical synthesis of peptides and other complex molecules involving amino acids, it is often necessary to protect certain reactive functional groups to prevent unwanted side reactions. The Nα-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. cymitquimica.comtotal-synthesis.com

The primary reasons for using the Boc protecting group in the synthesis of D-tryptophan derivatives like Boc-5-hydroxy-D-tryptophan include:

Preventing Unwanted Reactions: The Boc group masks the nucleophilic amino group, preventing it from participating in undesired reactions during subsequent synthetic steps, such as the formation of amide bonds with other molecules. cymitquimica.com

Stability and Orthogonality: The Boc group is stable under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com This stability allows for selective reactions at other parts of the molecule. Importantly, it can be removed under mild acidic conditions, a property that makes it "orthogonal" to other protecting groups that are removed by different mechanisms (e.g., Fmoc group removed by base, Cbz group removed by hydrogenation). total-synthesis.com This orthogonality is crucial in multi-step syntheses.

Facilitating Controlled Synthesis: The use of the Boc group allows for precise control over the sequence of reactions, ensuring that the desired product is formed with high yield and purity. For instance, in solid-phase peptide synthesis (SPPS), Boc-protected amino acids are standard building blocks. sigmaaldrich.com

D-tryptophan, the D-stereoisomer of the naturally occurring L-tryptophan, is not typically incorporated into proteins but has unique physiological functions. chemicalbook.com It is found in some peptides, such as the marine venom peptide contryphan, and has been studied for its effects on biofilm development in microorganisms. chemicalbook.com The synthesis of derivatives of D-tryptophan, such as this compound, allows researchers to explore the specific roles and potential applications of this non-proteinogenic amino acid and its metabolites. frontiersin.org

Overview of Key Research Domains for this compound

This compound is primarily utilized as a specialized building block and intermediate in several key areas of research:

Peptide Synthesis: As a protected amino acid derivative, its primary application is in the synthesis of peptides that contain a 5-hydroxy-D-tryptophan residue. These custom peptides can be used to study enzyme-substrate interactions, protein structure and function, and to develop novel therapeutic peptides.

Medicinal Chemistry and Drug Discovery: The 5-hydroxy-D-tryptophan moiety is a precursor to D-serotonin. By incorporating this structure into larger molecules, researchers can design and synthesize novel compounds that may interact with serotonin receptors or other targets in the central nervous system and other parts of thebody. This is relevant for investigating potential treatments for a range of conditions.

Biochemical and Metabolic Pathway Analysis: The synthesis of labeled versions of this compound (e.g., with radioisotopes) can enable researchers to trace the metabolic fate of 5-hydroxy-D-tryptophan within biological systems. thno.org This can provide insights into the enzymes and pathways that metabolize D-amino acids and their derivatives.

Neuroscience Research: Given that 5-hydroxytryptophan (B29612) is the immediate precursor to serotonin, a key neurotransmitter, derivatives like this compound are valuable in the synthesis of probes and modulators for studying the serotonergic system. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₀N₂O₅ nih.govscbt.comacrotein.com |

| Molecular Weight | 320.34 g/mol nih.govacrotein.com |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

| CAS Number | 102838-87-9 acrotein.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O5 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

(2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 |

InChI Key |

JELADEDZLOFFTA-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways for Boc-5-hydroxy-D-tryptophan

The chemical synthesis of this compound is a complex process that can be broken down into several key stages: the construction of the D-tryptophan scaffold with the correct stereochemistry, the introduction of a hydroxyl group at the 5-position of the indole (B1671886) ring, the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, and subsequent deprotection strategies where necessary.

Enantioselective Synthetic Approaches for D-Tryptophan Scaffolds

The creation of the D-tryptophan framework is a critical step that dictates the final stereochemistry of the molecule. Several enantioselective methods have been developed to access D-tryptophan and its derivatives.

One prominent strategy involves the use of chiral auxiliaries . The Schöllkopf chiral auxiliary, for instance, has been successfully employed in the asymmetric synthesis of tryptophan analogues. nih.govacs.orgacs.org This method allows for the preparation of D-isomers from the readily available L-valine. nih.govresearchgate.net The process typically involves the alkylation of a chiral glycine (B1666218) equivalent. rsc.org

Phase-transfer catalysis offers another powerful tool for the enantioselective synthesis of tryptophan derivatives. thieme-connect.com Using a Cinchona-derived catalyst, the alkylation of a glycine Schiff base with a gramine (B1672134) derivative can produce the desired D-tryptophan scaffold with high enantiomeric excess. thieme-connect.com

Furthermore, tandem reactions have been developed to construct the chiral center in a single pot. For example, a Friedel-Crafts conjugate addition of an indole to an acrylate, followed by an asymmetric protonation catalyzed by a chiral BINOL·SnCl(4) complex, can furnish tryptophan derivatives with good yields and high enantioselectivity. nih.govchim.it

Strategies for Indole Moiety Hydroxylation and Protection

The introduction of a hydroxyl group at the C5 position of the indole ring is a key transformation. Direct hydroxylation of the indole nucleus can be challenging due to the electron-rich nature of the ring system, which can lead to multiple hydroxylated products.

Directed C-H hydroxylation has emerged as a regioselective method. researchgate.net This can be achieved through a boron-mediated cascade involving C-H borylation, oxidation, and directing group removal. researchgate.net Another approach involves the oxidation of the indole ring on tryptophan or tryptamine, which can be facilitated by protecting groups and borylation to achieve selective oxidation at the desired position. google.com In some cases, mammalian enzymes have been observed to hydroxylate the indole ring at the 6-position, highlighting the potential for regioselective biological transformations. nih.gov

To prevent unwanted side reactions during synthesis, the indole nitrogen is often protected. Common protecting groups for the indole nitrogen include phenylsulfonyl (PhSO2) and [2-(trimethylsilyl)ethoxy]methyl (SEM). researchgate.netresearchgate.netacs.orgacs.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. researchgate.net

Implementation of Boc Protection in Multi-Step Organic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis, particularly in peptide synthesis. fiveable.mewikipedia.orgtotal-synthesis.comwikipedia.org Its stability under basic and nucleophilic conditions makes it orthogonal to other protecting groups like Fmoc and Cbz. total-synthesis.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.orgwikipedia.orgjkchemical.comatamanchemicals.com The reaction conditions are generally mild and can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), and acetonitrile. wikipedia.orgfishersci.co.uk For sterically hindered or less nucleophilic amines, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be added. wikipedia.org In some instances, primary amines can be doubly protected with Boc groups. rsc.org

The Boc group's steric bulk can also influence the reactivity and solubility of the molecule, which can be advantageous in certain synthetic steps. acsgcipr.org

| Reagent | Base | Solvent | Temperature | Reference |

| (Boc)₂O | NaOH | Water/THF | 0°C to RT | wikipedia.org |

| (Boc)₂O | TEA, DMAP | THF, MeCN | RT or 40°C | wikipedia.orgjkchemical.comfishersci.co.uk |

| (Boc)₂O | NaHCO₃ | Chloroform/Water | Reflux | wikipedia.org |

| (Boc)₂O | Me₄NOH·5H₂O | CH₃CN | - | |

| (Boc)₂O | Iodine | Solvent-free | RT | organic-chemistry.org |

| (Boc)₂O | HClO₄–SiO₂ | Solvent-free | RT | organic-chemistry.org |

Selective Deprotection Methodologies for Boc-Protected Amines

The removal of the Boc group is typically accomplished under acidic conditions. fiveable.memasterorganicchemistry.comacsgcipr.org The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions. acsgcipr.org

Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) or dioxane are commonly used for Boc deprotection. fiveable.mewikipedia.orgjkchemical.comfishersci.co.ukresearchgate.net The mechanism involves the formation of a t-butyl cation, which can be scavenged by agents like anisole (B1667542) to prevent side reactions. wikipedia.orgwikipedia.orgacsgcipr.org

Milder acidic conditions can also be employed for selective deprotection. For example, using oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection. rsc.org Furthermore, selective deprotection of the Nα-Boc group in the presence of tert-butyl esters can be achieved using HCl in dioxane. researchgate.net

Non-acidic methods for Boc deprotection have also been developed. Thermal deprotection in continuous flow offers a catalyst-free alternative, with the potential for selective removal of different Boc groups by controlling the temperature. nih.gov Additionally, certain N-Boc protected heterocycles, such as imidazoles, can be deprotected using sodium borohydride (B1222165) in ethanol, a method that leaves primary N-Boc protected amines intact. arkat-usa.org

| Reagent | Solvent | Conditions | Selectivity | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | - | fiveable.mewikipedia.orgjkchemical.com |

| Hydrogen Chloride (HCl) | Dioxane, Methanol | Room Temperature | Selective for Nα-Boc over t-butyl esters | jkchemical.comresearchgate.net |

| Oxalyl Chloride | Methanol | Room Temperature | Mild | rsc.org |

| Thermal (Continuous Flow) | Methanol, Trifluoroethanol | High Temperature | Selective based on temperature | nih.gov |

| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | Selective for N-Boc on imidazoles over primary amines | arkat-usa.org |

Biocatalytic and Enzymatic Synthesis of Hydroxylated Tryptophans

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high selectivity and milder reaction conditions. The enzymatic synthesis of hydroxylated tryptophans has been an area of active research.

Engineered Enzyme Systems for (D)-Tryptophan Hydroxylation

The direct hydroxylation of D-tryptophan at the 5-position presents a significant challenge for natural enzymes. However, protein engineering has enabled the development of biocatalysts with the desired activity.

Tryptophan hydroxylases (TPHs) are enzymes that naturally hydroxylate L-tryptophan to produce 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin (B10506). nih.govresearchgate.net However, these enzymes often exhibit low activity and stability when expressed in prokaryotic hosts like E. coli. nih.gov Furthermore, their natural substrate is the L-enantiomer.

Engineering of related hydroxylases has proven to be a successful strategy. Phenylalanine-4-hydroxylase (P4H), another pterin-dependent aromatic amino acid hydroxylase, has been engineered to efficiently convert tryptophan to 5-HTP. acs.org By using sequence and structure-based protein engineering, the substrate preference of P4H was shifted from phenylalanine to tryptophan. acs.org Similarly, aromatic amino acid hydroxylase from Cupriavidus taiwanensis has been rationally designed to increase its activity towards tryptophan. nih.gov

To achieve the synthesis of the D-enantiomer, a one-pot biocatalytic process has been developed. This process couples the synthesis of L-tryptophan by tryptophan synthase with a stereoinversion cascade. acs.org This cascade utilizes an L-amino acid deaminase and an engineered aminotransferase that exhibits high activity towards D-tryptophan. acs.org Another approach for stereoinversion involves the use of a specific L-amino acid oxidase. acs.org

Engineered variants of cytochrome P450 monooxygenases have also been shown to hydroxylate indole, demonstrating the potential of these enzymes for generating hydroxylated indole derivatives. nih.govjmb.or.kr

| Enzyme System | Approach | Key Features | Reference |

| Engineered Phenylalanine 4-Hydroxylase (P4H) | Protein engineering to shift substrate specificity | Efficiently converts tryptophan to 5-HTP. | acs.org |

| Engineered Aromatic Amino Acid Hydroxylase (CtAAAH) | Rational design based on structural analysis | Decreased preference for phenylalanine and increased tryptophan synthesis activity. | nih.gov |

| Tryptophan Synthase & Engineered Aminotransferase | One-pot stereoinversion cascade | Synthesizes D-tryptophans from indoles with high enantiomeric excess. | acs.org |

| Tryptophan Halogenase & L-Amino Acid Oxidase | Chemoenzymatic oxidation and stereoinversion | Produces D-halotryptophans. | acs.org |

| Engineered Cytochrome P450 | Directed evolution and site-directed mutagenesis | Hydroxylates indole to form indigo (B80030) and other derivatives. | nih.govjmb.or.kr |

Mechanisms of Tryptophan Hydroxylase in 5-Hydroxytryptophan Precursor Formation

The formation of the 5-hydroxytryptophan precursor is catalyzed by the enzyme tryptophan hydroxylase (TPH), a critical enzyme in the biosynthesis of serotonin. nih.govwikipedia.org TPH is a member of the aromatic amino acid hydroxylase superfamily and functions as a monooxygenase. nih.govwikipedia.org This means it incorporates one atom of molecular oxygen into the tryptophan substrate, while the other oxygen atom is reduced to water. nih.gov The reaction is the rate-limiting step in the biosynthesis of serotonin from L-tryptophan. nih.gov

The catalytic mechanism of TPH is complex, requiring several cofactors, most notably iron (Fe(II)) at the active site and a pterin (B48896) cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). wikipedia.orgresearchgate.net The process can be summarized in several key steps:

Oxygen Binding : The reaction initiates with the binding of molecular oxygen (O2) to the Fe(II) center within the enzyme-substrate-cofactor complex (TPH·Fe(II)·BH4·Tryptophan). acs.org

Intermediate Formation : This is followed by the formation of an iron-peroxypterin bridge and subsequent cleavage of the O-O bond. This generates a highly reactive iron(IV)-oxo (Fe(IV)=O) intermediate. researchgate.net Computational studies suggest the formation of this species proceeds via a stepwise mechanism with low energy barriers. researchgate.net

Hydroxylation : The potent Fe(IV)=O species is responsible for the electrophilic attack on the C5 position of the tryptophan indole ring. researchgate.net This is the rate-determining step, leading to the formation of a C-O bond. researchgate.net

Product Release : Following hydroxylation, the resulting 5-hydroxytryptophan and the oxidized pterin cofactor are released, and the iron center is reduced back to its Fe(II) state, readying the enzyme for another catalytic cycle. acs.org

Single-turnover kinetic studies have identified key intermediates in this process. For instance, the reaction of the TPH·Fe(II)·6MePH4·tryptophan complex with oxygen leads to an intermediate with maximal absorbance at 420 nm, which then decays as the final 5-hydroxytryptophan product is formed. acs.org

| Component/Step | Description | Reference |

| Enzyme | Tryptophan Hydroxylase (TPH); exists in two main isoforms, TPH1 and TPH2. | nih.govwikipedia.org |

| Substrates | L-tryptophan, Molecular Oxygen (O2). | nih.govresearchgate.net |

| Cofactors | Iron (Fe(II)), Tetrahydrobiopterin (BH4). | wikipedia.orgresearchgate.net |

| Key Intermediate | Fe(IV)=O (Iron(IV)-oxo) species. | researchgate.net |

| Mechanism | Monooxygenation; one oxygen atom is incorporated into the substrate, the other is reduced to H2O. | nih.gov |

| Rate-Limiting Step | Electrophilic attack of the Fe(IV)=O on the C5 position of the indole ring. | researchgate.net |

Stereoinversion and Dynamic Kinetic Resolution in D-Tryptophan Analog Production

Obtaining the D-enantiomer of 5-hydroxytryptophan requires specialized stereochemical techniques, as the natural biosynthetic pathways produce the L-form. Methods for producing D-amino acids, including D-tryptophan analogs, often rely on stereoinversion or dynamic kinetic resolution (DKR).

Stereoinversion Cascades

Stereoinversion provides a route to convert an abundant L-amino acid into its more valuable D-counterpart, potentially achieving yields greater than the 50% limit of classical kinetic resolution.

One prominent approach involves a multi-enzyme cascade. A recently developed three-enzyme system effectively converts L-tryptophan derivatives into their D-enantiomers. nih.govacs.org This system couples:

L-amino acid deaminase (LAAD) : This enzyme performs an oxidative deamination of the L-amino acid to produce an achiral α-keto acid intermediate. nih.govacs.org

D-aminotransferase (DATA) : An engineered aminotransferase variant then stereoselectively converts the α-keto acid into the desired D-amino acid. nih.govacs.org

Tryptophan Synthase : In some setups, this enzyme is used first to generate various L-tryptophan derivatives from substituted indoles, which then feed into the stereoinversion cascade. nih.govacs.org

This methodology has been used to produce a range of D-tryptophan derivatives with conversion yields often in the 81–99% range and excellent enantiomeric excess (ee), frequently exceeding 99%. nih.gov

A more direct, single-step stereoinversion has been demonstrated using a nonribosomal peptide synthetase (NRPS) called IvoA. google.comnih.gov This single enzyme catalyzes an ATP-dependent, unidirectional, and complete stereoinversion of L-tryptophan to D-tryptophan. google.comnih.govtechnologypublisher.com The mechanism involves the activation of L-tryptophan, its epimerization to a D,L-mixture while bound to the enzyme, and a final, stereoselective hydrolysis step where a specific domain releases only the D-enantiomer. nih.gov This process has been shown to produce D-tryptophan with an enantiomeric excess of 98-99%. nih.govtechnologypublisher.com

| Method | Key Enzymes | Mechanism | Yield/Purity | Reference |

| Multi-Enzyme Cascade | L-Amino Acid Deaminase, D-Aminotransferase | Oxidative deamination of L-form to α-keto acid, followed by stereoselective transamination to D-form. | 81-99% conversion, >99% ee. | nih.govacs.org |

| Single-Enzyme NRPS | IvoA | ATP-dependent activation, enzyme-bound epimerization, and stereoselective release of the D-enantiomer. | Complete conversion, 98-99% ee. | google.comnih.govtechnologypublisher.com |

Dynamic Kinetic Resolution (DKR)

DKR is a powerful strategy that combines the kinetic resolution of a racemate with an in-situ process that racemizes the faster-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single, enantiomerically pure product.

The "hydantoinase process" is a well-established industrial DKR method for producing various D-amino acids. nih.gov It uses a multi-enzymatic system:

Hydantoin (B18101) Racemase : Interconverts D- and L-hydantoin (a cyclic derivative of the amino acid).

D-Hydantoinase : Selectively hydrolyzes the D-hydantoin to D-N-carbamoyl-amino acid.

D-Carbamoylase : Converts the intermediate into the final D-amino acid.

Another DKR approach for tryptophan derivatives employs an L-amino acid oxidase (L-AAO) in a process termed dynamic stereoinversion. acs.org In this method, the L-AAO selectively oxidizes the L-enantiomer from a racemic mixture into the corresponding α-keto acid. In the presence of a non-selective chemical reducing agent (e.g., H₃N·BH₃), the keto acid is continuously reduced back to the racemic amino acid. Over time, the slow-reacting D-enantiomer accumulates, leading to a high yield and enantiomeric excess. acs.org This method has been successfully applied to produce d-halotryptophans, achieving nearly full conversion to the D-enantiomer after 24 hours. acs.org

| DKR Process | Key Components | Principle | Application | Reference |

| Hydantoinase Process | Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase | In-situ racemization of a hydantoin substrate coupled with stereoselective hydrolysis of the D-form. | Industrial production of various D-amino acids. | nih.gov |

| L-AAO Mediated DKR | L-Amino Acid Oxidase (e.g., RebO), Reducing Agent (H₃N·BH₃) | Selective oxidation of L-enantiomer to α-keto acid, which is then non-selectively reduced back to the racemate, enriching the D-form. | Synthesis of substituted D-tryptophan derivatives. | acs.org |

Applications in Peptide Chemistry and Complex Molecule Construction

Solution-Phase Peptide Synthesis Methodologies Utilizing Boc-5-hydroxy-D-tryptophan

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support.

The principles of protecting group strategy and coupling reagent selection in solution-phase synthesis are similar to those in SPPS. When incorporating this compound, the Nα-Boc group provides temporary protection of the amino terminus. The carboxylic acid can be activated using the same coupling reagents as in SPPS (e.g., DCC/HOBt, HBTU, HATU) to facilitate peptide bond formation with the free amino group of another amino acid or peptide fragment.

A key difference in solution-phase synthesis is the need to purify the product after each coupling and deprotection step, typically by crystallization or chromatography. This makes the process more labor-intensive than SPPS.

The reactivity of the 5-hydroxyindole (B134679) side chain remains a critical consideration. As in SPPS, protection of both the 5-hydroxy group and the indole (B1671886) nitrogen is advisable to prevent side reactions during coupling and subsequent deprotection steps. The choice of protecting groups must be carefully planned to allow for their selective removal at the appropriate stages of the synthesis.

Synthesis of Modified Peptides and Peptidomimetics

The incorporation of this compound provides a handle for creating a variety of modified peptides and peptidomimetics with unique properties. The 5-hydroxy group can be further functionalized, and the D-configuration can impart specific conformational preferences.

Tryptophan residues in proteins and peptides are susceptible to oxidation by reactive oxygen species (ROS), leading to a variety of oxidation products, including 5-hydroxytryptophan (B29612) (5-HTP), N-formylkynurenine (NFK), and kynurenine (B1673888) (Kyn). The presence of these oxidized forms can have significant biological consequences. The synthesis of peptides containing these specific oxidation products is therefore of great interest for studying their structure-function relationships.

A study by Todorovski et al. describes the successful solid-phase synthesis of peptides containing 5-HTP, as well as other tryptophan oxidation products. nih.gov In their work, commercially available 5-HTP was protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and then successfully incorporated into three different peptide sequences using standard Fmoc-SPPS protocols. nih.gov This demonstrates the feasibility of incorporating 5-hydroxytryptophan into peptides using established solid-phase methodologies. While this study utilized Fmoc chemistry, the principles are directly transferable to a Boc-based strategy, provided the appropriate orthogonal protection of the 5-hydroxy group is employed.

The successful incorporation of these modified tryptophan residues allows for the generation of peptide standards for analytical studies and provides tools to investigate the biological impact of tryptophan oxidation.

Fabrication of Tryptophan-Derived Conjugates and Hybrid Molecules

The unique chemical architecture of this compound offers a valuable platform for the synthesis of complex tryptophan-derived conjugates and hybrid molecules. The presence of the hydroxyl group at the 5-position of the indole ring provides a reactive handle for the attachment of various molecular entities, a feature not available in unsubstituted tryptophan. This functional group allows for selective chemical modifications, enabling the construction of sophisticated biomolecules with tailored properties for applications in research and diagnostics.

The electron-rich nature of the 5-hydroxyindole system makes it amenable to specific chemical reactions, such as oxidative coupling and etherification. These reactions facilitate the covalent linkage of this compound, either as a single amino acid or as part of a larger peptide sequence, to other molecules including fluorescent dyes, imaging agents, and other bioactive compounds.

Research Findings on Conjugate Synthesis

Detailed research has demonstrated the feasibility of targeting the 5-hydroxy group for the fabrication of specialized molecular conjugates. Two prominent examples of such strategies include the development of PET imaging agents and chemoselective bioconjugation techniques.

One notable application is in the synthesis of radiolabeled amino acid tracers for positron emission tomography (PET) imaging. In one such study, the 5-hydroxy group of 5-hydroxy-L-tryptophan was utilized to synthesize a novel PET tracer, 5-(3-[18F]fluoropropyloxy)-L-tryptophan ([(18)F]-L-FPTP). nih.gov This was achieved through the [18F]fluoropropylation of the hydroxyl group on the indole ring. nih.gov The resulting conjugate demonstrated potential as a valuable tool for tumor imaging, showcasing the utility of the 5-hydroxy position as a site for introducing functional moieties for diagnostic applications. nih.gov While this specific example utilized the L-enantiomer, the chemical principle of modifying the 5-hydroxy group is directly applicable to the D-enantiomer.

Another significant advancement lies in the development of chemoselective bioconjugation strategies that target the 5-hydroxytryptophan residue within a protein or peptide sequence. Research has shown that the 5-hydroxyindole side chain can undergo chemoselective oxidative coupling with various aromatic amines under mild conditions. nih.gov This method allows for the site-specific labeling of proteins and peptides containing a 5-hydroxytryptophan residue. nih.gov The reaction is highly selective for the electron-rich 5-hydroxyindole, enabling the precise attachment of probes, drugs, or other molecules to a predetermined site within a larger biomolecule. nih.gov This approach highlights the potential of incorporating this compound into a peptide sequence to serve as a specific anchor point for subsequent conjugation.

The following table summarizes key aspects of these conjugation strategies:

| Conjugation Strategy | Target Moiety | Reagents/Conditions | Resulting Conjugate/Hybrid Molecule | Application |

| Radiolabeling for PET Imaging | 5-hydroxy group | [18F]fluoropropylation | 5-(3-[18F]fluoropropyloxy)-L-tryptophan | Tumor Imaging |

| Chemoselective Bioconjugation | 5-hydroxyindole side chain | Mild oxidative conditions with aromatic amines | Protein/Peptide-Aromatic Amine Conjugate | Site-specific labeling of biomolecules |

These research findings underscore the strategic importance of the 5-hydroxy group in this compound for the construction of advanced molecular architectures. The ability to selectively modify this position opens up avenues for creating novel tryptophan-derived conjugates and hybrid molecules with diverse functionalities for a range of scientific applications.

Role As a Research Probe and Intermediate in Biochemical Investigations

Precursor in Neurotransmitter Biosynthesis Pathway Research

The central role of L-tryptophan as the metabolic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174) is well-established. The conversion begins with the rate-limiting hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin. frontiersin.org Boc-5-hydroxy-D-tryptophan, as a protected form of the D-enantiomer of 5-HTP, provides a unique chemical tool for probing the stereospecificity and regulatory mechanisms of the enzymes within this critical pathway.

In laboratory settings (in vitro), this compound is used to investigate the enzymatic steps leading to serotonin and melatonin. The Boc group provides stability and prevents unintended reactions, allowing researchers to introduce the compound into a system in a controlled manner. Subsequent removal of the Boc group under specific conditions releases 5-hydroxy-D-tryptophan, enabling precise studies of its interaction with downstream enzymes like aromatic L-amino acid decarboxylase (AADC).

Because the natural pathway utilizes L-isomers, introducing the D-isomer helps to elucidate the stereochemical requirements of the involved enzymes. Such studies are crucial for understanding why these biological pathways exhibit high fidelity for specific stereoisomers and for identifying potential ways to modulate these pathways.

While the serotonin pathway is significant, the majority of dietary tryptophan is metabolized through the kynurenine (B1673888) pathway, initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are of considerable interest in immunology and oncology. This compound serves as a precursor to 5-hydroxy-D-tryptophan, which can be used to explore the substrate flexibility and stereospecificity of these enzymes.

IDO, particularly IDO1, is known for its broad substrate range, which includes D-tryptophan and other indole (B1671886) derivatives like 5-hydroxytryptophan. nih.gov In contrast, TDO is more selective for L-tryptophan but can also process the D-isomer, with activity levels that vary between species. nih.govmdpi.com By using 5-hydroxy-D-tryptophan (derived from its Boc-protected precursor) in enzymatic assays, researchers can quantify the binding affinity (Kₘ) and catalytic rate (kₖₐₜ) for this specific substrate, providing insights into the structural and functional differences between these key enzymes.

| Enzyme | Substrate | Relative Affinity (Kₘ) | Relative Catalytic Rate (kₖₐₜ) | Notes |

|---|---|---|---|---|

| Human Indoleamine 2,3-dioxygenase (hIDO) | L-Tryptophan | High | Similar to D-Trp | hIDO has a large and dynamic active site, accommodating both enantiomers, though with much lower affinity for the D-isomer. mdpi.com |

| Human Indoleamine 2,3-dioxygenase (hIDO) | D-Tryptophan | Low (173-fold lower than L-Trp) | Similar to L-Trp | |

| Human Tryptophan 2,3-dioxygenase (hTDO) | L-Tryptophan | Similar to D-Trp | High | hTDO shows a strong preference for catalysing the conversion of L-Tryptophan over D-Tryptophan, despite similar binding affinities. mdpi.com |

| Human Tryptophan 2,3-dioxygenase (hTDO) | D-Tryptophan | Similar to L-Trp | Low (10-fold lower than L-Trp) |

Development of Radiolabeled Tryptophan Analogs for Advanced Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. The development of PET tracers derived from tryptophan has become a major focus of research for imaging tumors and neurological disorders. This compound is a key intermediate in the synthesis of such advanced imaging agents.

The radiosynthesis of PET tracers is a complex process that requires a stable precursor molecule that can withstand the chemical conditions of radiolabeling. Fluorine-18 (¹⁸F) is a preferred radionuclide due to its optimal half-life of nearly 110 minutes, which allows for synthesis, purification, and imaging. This compound serves as an ideal precursor for creating ¹⁸F-labeled tryptophan analogs.

The synthesis process typically involves:

Starting with the protected precursor : The Boc group on this compound protects the amino function from unwanted side reactions.

Radiofluorination : A radioactive fluorine atom (¹⁸F) is incorporated into the molecule, often onto the indole ring, through methods like copper-mediated radiofluorination.

Deprotection : The Boc group is removed, typically under acidic conditions, to yield the final, biologically active ¹⁸F-labeled PET tracer.

This multi-step approach allows for the production of high-purity radiotracers ready for preclinical and clinical evaluation.

A significant challenge in molecular imaging is designing tracers that can selectively visualize a single metabolic pathway. For tryptophan metabolism, this means distinguishing between the serotonin and kynurenine pathways. The design of pathway-specific PET tracers based on tryptophan analogs relies on several key principles:

Stereochemistry : Utilizing D-isomers to leverage the differential substrate specificities of enzymes like IDO and TDO, which are central to the kynurenine pathway.

Structural Modifications : Introducing functional groups, such as the 5-hydroxy group, can alter the substrate's affinity for certain enzymes. For instance, modifications can be made to either favor or block metabolism by Tryptophan Hydroxylase (TPH), the rate-limiting enzyme of the serotonin pathway.

Radionuclide Choice : Selecting an appropriate radionuclide, like ¹⁸F, for its imaging and logistical advantages.

A PET tracer derived from 5-hydroxy-D-tryptophan is thus designed with the rationale that its unique stereochemistry and structure will dictate its metabolic fate, allowing for the specific imaging of pathways where D-isomers or 5-hydroxyindoles are processed.

Mechanistic Studies of Enzymatic Reactions Involving Tryptophan Derivatives

Understanding the precise mechanism by which an enzyme catalyzes a reaction is fundamental to drug design and biology. Tryptophan derivatives, including isomers and analogs, are indispensable tools for these mechanistic studies. This compound, as a precursor to 5-hydroxy-D-tryptophan, allows researchers to probe the active sites and catalytic cycles of tryptophan-metabolizing enzymes.

For example, the enzyme tryptophanase, which typically shows strict specificity for L-tryptophan, can be forced to act on D-tryptophan under non-physiological conditions, revealing the inherent flexibility of its active site. nih.gov By introducing a substrate analog like 5-hydroxy-D-tryptophan, scientists can study how modifications to the indole ring (the 5-hydroxy group) and the stereocenter (the D-configuration) affect key steps in the enzymatic reaction, such as substrate binding, the formation of intermediates, and product release. These studies provide critical information on the enzyme's structure-function relationship and can guide the development of highly specific enzyme inhibitors for therapeutic applications.

Characterization of Tryptophan Hydroxylase and Tryptophan Synthase Activities

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, catalyzing the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan. nih.govbiorxiv.org Tryptophan synthase (TrpS), on the other hand, is an enzyme found in bacteria, archaea, protists, fungi, and plants that catalyzes the final two steps in the biosynthesis of L-tryptophan. wikipedia.org

The characterization of these enzymes often involves the use of various tryptophan analogs to probe their active sites and catalytic mechanisms. While studies have explored the interaction of TPH and TrpS with a range of substituted tryptophans, there is a conspicuous absence of research detailing the use of this compound as a direct substrate or inhibitor for these enzymes in their native forms. The Boc protecting group is sterically demanding and is typically employed to prevent unwanted reactions at the amino group during chemical synthesis. In the context of enzymatic assays, this group would likely interfere with the precise molecular recognition required for binding to the enzyme's active site.

Therefore, any investigation into the effects of 5-hydroxy-D-tryptophan on these enzymes would necessitate the removal of the Boc group prior to the assay. The primary utility of this compound in this area is as a stable, protected precursor that can be deprotected to generate 5-hydroxy-D-tryptophan for subsequent biochemical studies.

Insights into Biocatalyst Substrate Scope and Enantioselectivity

The field of biocatalysis leverages enzymes for chemical transformations, and understanding the substrate scope and enantioselectivity of these biocatalysts is crucial for their application. Enzymes often exhibit high specificity for their natural substrates, but they can sometimes accept analogs, leading to the synthesis of novel compounds.

The substrate scope of enzymes like tryptophan synthase has been explored with various indole derivatives. nih.govacs.org However, the use of N-Boc protected amino acids like this compound as substrates for biocatalytic reactions is not a common strategy, as the protecting group can hinder or block enzymatic activity.

Advanced Research Applications and Methodological Advancements

Strategic Utility in Drug Discovery Research Methodologies

The incorporation of non-natural amino acids into peptide-based drug candidates is a key strategy for overcoming the limitations of native peptides, such as poor metabolic stability and low bioavailability. Boc-5-hydroxy-D-tryptophan serves as a sophisticated building block in this context, offering precise control over synthetic pathways and introducing desirable physicochemical properties into target molecules.

The use of D-amino acids is a cornerstone of modern medicinal chemistry, and Boc-protected D-tryptophan analogs are pivotal in the synthesis of pharmaceutical intermediates. nbinno.comnbinno.com The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function, which is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. chemimpex.comchemimpex.com It allows for the stepwise and controlled elongation of peptide chains by preventing unwanted side reactions at the N-terminus, ensuring the integrity of the desired sequence. nbinno.com

The D-configuration of the amino acid is particularly strategic. Peptides incorporating D-amino acids exhibit enhanced resistance to proteolytic degradation by endogenous proteases and peptidases, which typically recognize L-amino acids. chemimpex.com This increased stability translates to a longer biological half-life, a critical factor for therapeutic efficacy. Furthermore, the D-enantiomer can induce specific secondary structures, such as β-turns or unique helical conformations, which can lead to improved receptor binding affinity and selectivity compared to their L-counterparts. nbinno.comnbinno.com

The 5-hydroxy modification on the indole (B1671886) ring further expands the utility of this building block. This functional group can participate in hydrogen bonding, potentially enhancing interactions with biological targets. It also serves as a synthetic handle for further derivatization, allowing for the attachment of other moieties, such as labels or pharmacophores, to fine-tune the properties of the final compound. mdpi.com The development of synthetic routes to create such constrained or functionalized tryptophan analogs is an active area of research, employing methods like Diels-Alder reactions or biocatalytic processes to generate novel structures. nih.govtechnologypublisher.comnih.gov

| Compound | Key Structural Feature(s) | Primary Utility in Synthesis |

|---|---|---|

| Boc-D-Tryptophan | D-enantiomer, Boc-protected amine | Standard building block for enhancing proteolytic stability in peptides. chemimpex.compeptide.com |

| This compound | D-enantiomer, 5-hydroxy group, Boc-protection | Introduces a site for hydrogen bonding or further derivatization; enhances stability. mdpi.com |

| N-methyl-D-tryptophan derivatives | Methylation of the indole or alpha-amino nitrogen | Reduces susceptibility to protease degradation and can increase conformational flexibility. researchgate.net |

| Halogenated D-tryptophan (e.g., 6'-bromo-D-tryptophan) | Halogen atom on the indole ring | Modifies electronic properties and can enhance binding affinity through halogen bonds. |

This compound and similar analogs are instrumental in the identification and optimization of lead compounds. In the drug discovery pipeline, structure-activity relationship (SAR) studies are crucial for refining a molecule's biological activity. nbinno.com By systematically incorporating building blocks like this compound into a peptide sequence, medicinal chemists can probe the structural requirements for potent and selective target engagement.

The defined stereochemistry and functionality of this compound allow for precise modifications, the effects of which can be systematically evaluated. For instance, comparing the activity of a peptide containing L-tryptophan with one containing D-tryptophan can reveal critical insights into the topology of the binding pocket. Similarly, comparing a tryptophan-containing peptide with its 5-hydroxy-tryptophan counterpart can elucidate the role of hydrogen bonding at that specific position. This iterative process of synthesis and biological evaluation, enabled by the availability of diverse and well-defined building blocks, accelerates the journey from a preliminary "hit" to a viable drug candidate. nbinno.com

Exploration of Tryptophan Derivatives as Fluorescence Probes in Structural Biology

The intrinsic fluorescence of the tryptophan indole ring is a powerful natural probe for studying protein structure, function, and dynamics. bmglabtech.comcore.ac.uk Derivatives such as 5-hydroxytryptophan (B29612) offer modified photophysical properties that can be exploited for more sensitive or specific applications. nih.gov

The fluorescence emission spectrum of the indole chromophore is exceptionally sensitive to its local environment. acs.orgnih.gov This sensitivity arises from a significant increase in the dipole moment of the indole ring upon excitation to its first singlet excited state. researchgate.net In a polar solvent like water, the surrounding solvent molecules can reorient around the excited-state dipole, a process known as solvent relaxation. evidentscientific.com This relaxation lowers the energy of the excited state, resulting in a fluorescence emission that is red-shifted (shifted to a longer wavelength) compared to the emission in a non-polar environment. researchgate.netevidentscientific.com

Therefore, when a tryptophan or 5-hydroxytryptophan residue is buried within the hydrophobic core of a folded protein, it is shielded from water and experiences a non-polar environment. Its fluorescence emission maximum will be at a shorter wavelength (blue-shifted), typically around 330 nm. evidentscientific.com Conversely, if the residue is exposed on the protein surface, it is in a polar, aqueous environment, and its emission maximum will be red-shifted to around 350-365 nm. evidentscientific.com The introduction of a hydroxyl group at the 5-position can further modulate these properties, including absorbance and emission wavelengths, providing a distinct spectral signature. nih.gov

| Fluorophore | Environment | Typical Emission Maximum (λmax) | Quantum Yield | Key Observation |

|---|---|---|---|---|

| Tryptophan | Non-polar (e.g., buried in protein core) | ~330 nm | Higher | Emission is blue-shifted in hydrophobic environments. evidentscientific.com |

| Tryptophan | Polar (e.g., aqueous solution) | ~355 nm | Lower | Significant red-shift upon exposure to water. evidentscientific.com |

| 5-Hydroxytryptophan | Non-polar (e.g., cyclohexane) | ~325 nm | Variable | Exhibits distinct spectral properties from tryptophan. nih.gov |

| 5-Hydroxytryptophan | Polar (e.g., incorporated into protein) | ~334 nm (when excited at 310 nm) | Variable | Allows for selective excitation at longer wavelengths to reduce background from native tryptophan. nih.gov |

The environmental sensitivity of indole fluorescence is widely used to monitor real-time changes in protein conformation. bmglabtech.comcore.ac.uk Events such as protein folding/unfolding, ligand binding, or protein-protein association often alter the local environment of tryptophan residues. acs.org These changes can be detected as a shift in the fluorescence emission maximum, a change in fluorescence intensity (quenching or enhancement), or alterations in fluorescence lifetime. core.ac.ukacs.org

By site-specifically incorporating a fluorescent analog like 5-hydroxytryptophan into a protein, researchers can place a sensitive reporter group at a specific location of interest. nih.gov Because 5-hydroxytryptophan has a distinct absorbance profile compared to natural tryptophan, it can sometimes be selectively excited, allowing its signal to be monitored without interference from other tryptophan residues in the protein. nih.gov This technique provides high-resolution information on dynamic processes, such as the subtle conformational shifts that occur within an enzyme's active site upon substrate binding or the large-scale unfolding of a protein in the presence of a denaturant. bmglabtech.comnih.gov

Computational Chemistry and Rational Design in Compound Derivatization

Computational chemistry and rational design are indispensable tools for predicting and understanding the properties of novel molecules, guiding the synthesis of derivatives with desired characteristics. nih.gov For a compound like this compound, computational methods can be applied to predict how its incorporation will affect the structure and function of a larger molecule, such as a therapeutic peptide.

Molecular docking simulations can be used to model the interaction of a peptide containing a 5-hydroxy-D-tryptophan residue with its target receptor. These models can predict the binding mode and estimate the binding affinity, helping to rationalize SAR data and guide the design of more potent analogs. nih.gov For example, simulations might reveal that the 5-hydroxy group forms a critical hydrogen bond with a specific residue in the receptor's binding pocket, explaining an observed increase in activity.

In Silico Approaches for Predicting Synthetic Routes and Reaction Outcomes

The synthesis of complex molecules like this compound is increasingly being streamlined through computer-assisted retrosynthesis technologies, often supported by artificial intelligence (AI). the-scientist.com These computational tools are transforming synthetic chemistry by moving beyond traditional, labor-intensive experimental methods. the-scientist.comsynthiaonline.com By leveraging AI and machine learning, researchers can rapidly generate, assess, and refine synthetic pathways in a virtual environment. synthiaonline.com

Platforms such as SYNTHIA™ and ASKCOS utilize extensive databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes. the-scientist.comnih.gov These systems analyze the target molecule and work backward, identifying potential precursors and reaction steps from a vast catalog of commercially available starting materials. the-scientist.com This data-driven process allows for an unbiased exploration of numerous potential pathways, including novel routes that might not be immediately obvious to a human chemist. the-scientist.com For a target like a tryptophan derivative, computational tools can map out multi-step syntheses, considering factors like reaction conditions and the use of enzymes for more sustainable chemical transformations. the-scientist.comresearchgate.net

Structural and Functional Characterization of Tryptophan-Modifying Enzymes for Engineering Purposes

The enzymatic production of 5-hydroxytryptophan, the precursor to this compound, is primarily governed by tryptophan hydroxylase (TPH). nih.govwikipedia.org TPH is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), catalyzing the addition of a hydroxyl group to the 5-position of the tryptophan indole ring. nih.govdtu.dk This enzyme is a member of the biopterin-dependent aromatic amino acid hydroxylase family and utilizes iron as a cofactor. wikipedia.orgdtu.dk

Detailed structural and functional studies have revealed that TPH enzymes are typically homotetramers, with each subunit comprising three distinct domains: an N-terminal regulatory domain, a highly conserved catalytic domain, and a C-terminal tetramerization domain. dtu.dkresearchgate.net In humans, two main isoforms exist: TPH1, found predominantly in peripheral tissues, and TPH2, which is the primary isoform in the central nervous system. wikipedia.orgdtu.dk While they share a high degree of sequence identity, these isoforms exhibit different kinetic properties. dtu.dk For instance, TPH1 is subject to substrate inhibition, whereas TPH2 is not, a difference attributed to the orientation of a loop within the active site. dtu.dk

The knowledge gleaned from characterizing these native enzymes provides a foundation for protein engineering efforts aimed at creating superior biocatalysts. nih.gov Techniques like rational design and directed evolution are employed to enhance specific properties of tryptophan-modifying enzymes, such as tryptophan synthase and tryptophan oxidase. nih.govresearchgate.net Rational design involves making specific changes to the enzyme's amino acid sequence based on its crystal structure and known functional sites. nih.govnih.gov For example, analysis of the temperature factor (B-factor) in the crystal structure of tryptophan synthase helped identify a key amino acid residue that, when mutated, significantly improved the enzyme's thermal stability. nih.govnih.gov

Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved characteristics. nih.gov This approach has been successfully used to increase the catalytic activity of tryptophan synthase. nih.govnih.gov Combining these engineering strategies has led to significant improvements in enzyme performance, as highlighted in the table below.

Table 1: Examples of Engineered Tryptophan-Modifying Enzymes

| Enzyme | Engineering Method | Improvement | Reference |

|---|---|---|---|

| Tryptophan Synthase | Rational Design & Directed Evolution | 4.8-fold increase in catalytic efficiency (kcat/Km) | nih.govnih.gov |

| Tryptophan Synthase | Rational Design (Site-specific saturation mutation) | Significantly improved thermal stability | nih.govnih.gov |

| L-Tryptophan Oxidase (VioA) | Site-directed Mutagenesis (C395A mutant) | Higher stability than wild type | researchgate.net |

These engineered enzymes are not only more robust for industrial applications but can also be tailored to accept modified substrates or operate under specific process conditions, paving the way for more efficient and sustainable production of tryptophan derivatives. proquest.comasm.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.